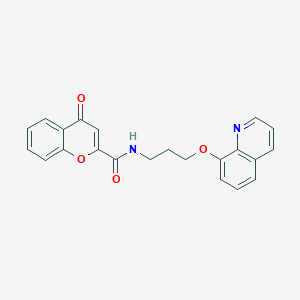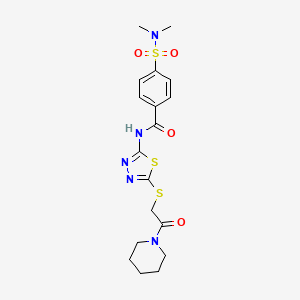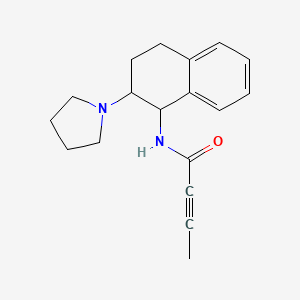![molecular formula C19H22O4 B2605087 6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one CAS No. 919744-57-3](/img/structure/B2605087.png)
6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one” is a chemical compound with the CAS Number: 919744-57-3. It has a linear formula of C19H22O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H22O4/c1-2-12-11-15(20)22-18-14(12)10-13-6-9-19(7-4-3-5-8-19)23-17(13)16(18)21/h10-11,21H,2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of the compound is 314.38 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of novel spiro compounds, including 6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, through regioselective and efficient methods. A study demonstrates the one-pot, three-component domino process that facilitates the synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones, offering insights into the efficient assembly of complex spiro frameworks under reflux conditions using catalytic amounts of DABCO (Rahmati, Khalesi, & Kenarkoohi, 2014).
Structural and Molecular Insights
The structural elucidation and characterization of spiro compounds are crucial for understanding their potential applications. Studies employing X-ray diffraction methods have been pivotal in determining the precise molecular structure of these compounds, contributing significantly to the field of structural chemistry (Kirillov, Nikifirova, Dmitriev, & Baibarodskikh, 2016). Such detailed structural analyses lay the groundwork for further exploration of their chemical properties and applications.
Catalysis and Reaction Mechanisms
The exploration of catalyst-free and solvent-free conditions for synthesizing spiro compounds marks a significant advancement in green chemistry. Zhu et al. (2018) developed bran-new methods for one-pot synthesis of complex spiro frameworks via cascade reactions, highlighting the potential for high-yield, efficient synthesis with minimal environmental impact (Zhu et al., 2018). This approach underscores the importance of innovative methodologies in enhancing synthetic efficiency and sustainability.
Photochromic Properties
The investigation into the photochromic properties of spiro compounds opens new avenues for their application in materials science. Research conducted by Aldoshin et al. (1998) on spiro[fluorene-chromenes] has shed light on the impact of structural modifications on their photochromic behavior, providing a basis for developing novel photoresponsive materials (Aldoshin, Chuev, Filipenko, Pozzo, Lokshin, & Pèpe, 1998). These findings could lead to significant breakthroughs in the design of light-sensitive compounds for various technological applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-ethyl-10-hydroxyspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-2-12-11-15(20)22-18-14(12)10-13-6-9-19(7-4-3-5-8-19)23-17(13)16(18)21/h10-11,21H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNURJXKTZAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)



![N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605013.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2605018.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)
![8-chloro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2605021.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)

![1-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2605026.png)
